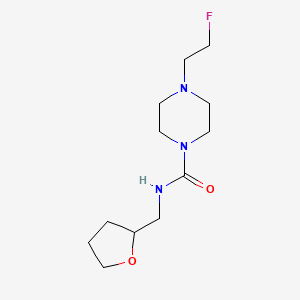
4-(2-fluoroethyl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-fluoroethyl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide, also known as FE-TFMPP, is a chemical compound that has been widely studied for its potential use in scientific research. This compound belongs to the class of piperazine derivatives and has been found to have various biochemical and physiological effects.
作用机制
The mechanism of action of 4-(2-fluoroethyl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide involves the binding of the compound to the serotonin 5-HT1B and 5-HT2C receptors, which are G protein-coupled receptors. This binding leads to the activation of intracellular signaling pathways, including the inhibition of adenylate cyclase and the activation of phospholipase C. The downstream effects of these signaling pathways are responsible for the biochemical and physiological effects of 4-(2-fluoroethyl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide.
Biochemical and Physiological Effects:
4-(2-fluoroethyl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide has been found to have various biochemical and physiological effects, including the modulation of serotonin neurotransmission, the regulation of appetite and food intake, and the induction of anxiety and locomotor activity. In animal models, 4-(2-fluoroethyl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide has been shown to increase the levels of serotonin in the brain, which could be useful in studying the role of serotonin in mood disorders. 4-(2-fluoroethyl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide has also been reported to decrease food intake and increase locomotor activity, which could be useful in studying the mechanisms of obesity and movement disorders.
实验室实验的优点和局限性
4-(2-fluoroethyl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the serotonin 5-HT1B and 5-HT2C receptors, which allows for precise manipulation of these receptors. 4-(2-fluoroethyl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide is also relatively easy to synthesize and has been used in many research studies. However, 4-(2-fluoroethyl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide has some limitations, including its potential toxicity and the need for careful dosing and administration to avoid adverse effects.
未来方向
There are several future directions for research on 4-(2-fluoroethyl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide. One area of interest is the role of 4-(2-fluoroethyl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide in the regulation of mood and anxiety disorders, and its potential use as a therapeutic agent. Another area of interest is the development of new derivatives of 4-(2-fluoroethyl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide with improved potency and selectivity for the serotonin receptors. Additionally, the use of 4-(2-fluoroethyl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide in combination with other compounds could lead to new insights into the mechanisms of neurotransmission and the treatment of neurological disorders.
Conclusion:
In conclusion, 4-(2-fluoroethyl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide is a chemical compound that has been widely studied for its potential use in scientific research. The synthesis method of 4-(2-fluoroethyl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide involves the reaction of 1-(2-fluoroethyl)piperazine with tetrahydrofuran-2-carboxaldehyde in the presence of sodium triacetoxyborohydride. 4-(2-fluoroethyl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide has been found to act as a selective agonist of the serotonin 5-HT1B and 5-HT2C receptors, and has various biochemical and physiological effects. 4-(2-fluoroethyl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide has several advantages for lab experiments, including its high potency and selectivity, but also has limitations that need to be considered. Future research on 4-(2-fluoroethyl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide could lead to new insights into the mechanisms of neurotransmission and the treatment of neurological disorders.
合成方法
The synthesis of 4-(2-fluoroethyl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide involves the reaction of 1-(2-fluoroethyl)piperazine with tetrahydrofuran-2-carboxaldehyde in the presence of sodium triacetoxyborohydride. The resulting compound is then treated with acetic anhydride to obtain the final product. The synthesis of 4-(2-fluoroethyl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide has been reported in several research papers, and the yield and purity of the compound depend on the reaction conditions and the quality of the starting materials.
科学研究应用
4-(2-fluoroethyl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide has been studied for its potential use in various scientific research applications. It has been found to act as a selective agonist of the serotonin 5-HT1B and 5-HT2C receptors, which are involved in the regulation of mood, appetite, and sleep. 4-(2-fluoroethyl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide has also been reported to have anxiogenic and locomotor-stimulating effects in animal models, which could be useful in studying the mechanisms of anxiety and movement disorders.
属性
IUPAC Name |
4-(2-fluoroethyl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22FN3O2/c13-3-4-15-5-7-16(8-6-15)12(17)14-10-11-2-1-9-18-11/h11H,1-10H2,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGOMXGWSKZQBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)N2CCN(CC2)CCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-fluoroethyl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

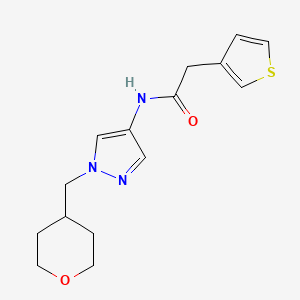

![5-Methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-2-(m-tolyl)oxazole](/img/structure/B2412911.png)
![4-fluoro-3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2412915.png)
![Methyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2412916.png)
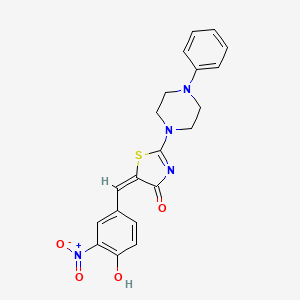
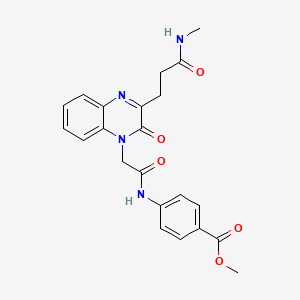
![N-(4-acetylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2412920.png)

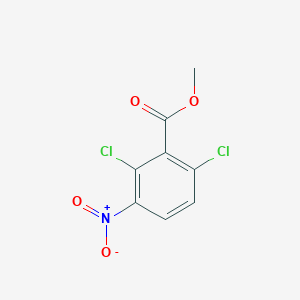
![2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2412923.png)
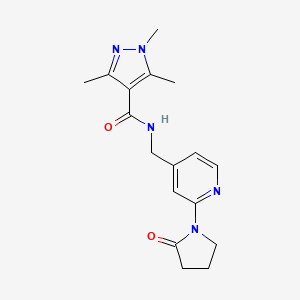
![Ethyl 2-[(6-bromopyridin-2-yl)sulfanyl]acetate](/img/structure/B2412926.png)
![N-[3-[4-(3-Bromophenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2412927.png)